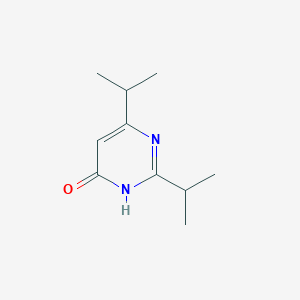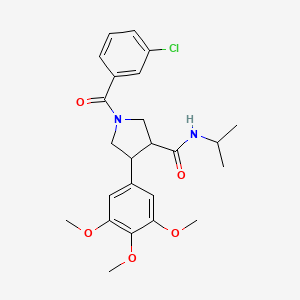![molecular formula C21H21FN4OS B11184839 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11184839.png)
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a fluorophenyl group and an acetamide linkage to a phenyl-thiazole moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized and substituted with a 4-fluorophenyl group. This can be achieved through nucleophilic substitution reactions.
Thiazole Formation: The thiazole ring is synthesized separately, often starting from thiourea and a halogenated phenyl compound.
Coupling Reaction: The piperazine intermediate is then coupled with the thiazole derivative through an acetamide linkage. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and strong bases or acids, depending on the type of substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including its role as a receptor modulator or enzyme inhibitor.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets can include:
Receptors: The compound may act as an agonist or antagonist at certain receptors, modulating their activity.
Enzymes: It can inhibit or activate enzymes, affecting various biochemical pathways.
Ion Channels: The compound may influence ion channel activity, altering cellular excitability and signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
- [2-[4-(Diphenylmethyl)piperazin-1-yl]ethoxy]acetic Acid Dihydrochloride
Uniqueness
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C21H21FN4OS |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C21H21FN4OS/c22-17-6-8-18(9-7-17)26-12-10-25(11-13-26)14-20(27)24-21-23-19(15-28-21)16-4-2-1-3-5-16/h1-9,15H,10-14H2,(H,23,24,27) |
InChI Key |
IBKSMXXAZRXJKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=NC(=CS2)C3=CC=CC=C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-(4-ethoxyphenyl)-2-(ethylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11184768.png)
![4-amino-2-(2-chlorophenyl)-7-(4-ethoxyphenyl)-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one](/img/structure/B11184776.png)

![(5E)-3-ethyl-5-({[2-(morpholin-4-yl)ethyl]amino}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11184787.png)
![2,2,4-Trimethyl-1-[(3-nitrophenyl)carbonyl]-1,2-dihydroquinolin-6-yl 3-nitrobenzoate](/img/structure/B11184789.png)
![N-(3-Chloro-4-methoxyphenyl)-5-ethyl-11-oxo-5H,5AH,6H,7H,8H,9H,11H-pyrido[2,1-B]quinazoline-3-carboxamide](/img/structure/B11184791.png)
![2-(6-ethyl-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B11184800.png)
![7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11184803.png)
![methyl 3-oxo-2-phenyl-5-(phenylamino)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B11184818.png)
![Ethyl 7-[4-(dimethylamino)phenyl]-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11184834.png)


![6-(3-chlorobenzyl)-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11184866.png)
